molecular formula C7H11BrN2 B571980 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole CAS No. 1215295-87-6

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

Cat. No. B571980
CAS RN: 1215295-87-6
M. Wt: 203.083
InChI Key: NEZRKPLGDMBWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is a chemical compound with the formula C₇H₁₁BrN₂ . It is used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be an irritant . More specific properties like boiling point, melting point, and density are not provided .

Scientific Research Applications

  • Regioflexible Conversion in Organic Synthesis : A study demonstrated the regioflexible conversion of simple heterocyclic starting materials, including 4-bromo substituted pyrazoles, using modern organometallic methods. This process enables the production of various isomers and congeners, which are valuable in organic synthesis (Schlosser, Volle, Leroux, & Schenk, 2002).

  • Antibacterial and Antifungal Activities : Another research focused on the synthesis of new pyrazole derivatives, including those with a bromo substitution, and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant inhibitory effects against various pathogens, suggesting their potential in medicinal applications (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

  • Structural and Tautomeric Studies : A study on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, including spectroscopic and X-ray crystallography analyses, was conducted. This research provides valuable insights into the chemical properties and potential applications of these compounds in various fields (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).

  • Ligand Development for Catalysis : The synthesis of optically active pyrazole ligands, including 4-bromo-1-isopropyl-3-methyl-1H-pyrazole derivatives, and their application in asymmetric allylic alkylation reactions using palladium catalysts was explored. This showcases the potential of these compounds in developing new catalytic systems (Bovens, Togni, & Venanzi, 1993).

  • Photophysical and Quantum Chemical Analysis : The photoinduced tautomerization of pyrazoline derivatives, including those with bromo substitutions, was studied through photophysical and quantum chemical analysis. This research contributes to understanding the behavior of these compounds under different conditions, which is crucial in photochemistry and materials science (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

  • Synthesis of Fluorescence Immunoassay Chelates : Research on the synthesis of bifunctional chelate intermediates for time-resolved fluorescence immunoassays, including those with bromo-pyrazole structures, provides insights into their potential applications in biochemical assays and diagnostics (Li-hua, 2009).

Safety and Hazards

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that bromopyrazoles can act as inhibitors of certain enzymes . The bromine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target molecule, thereby inhibiting its function .

Biochemical Pathways

Bromopyrazoles have been reported to inhibit oxidative phosphorylation , which is a key metabolic pathway involved in ATP production.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Bromopyrazoles have been reported to inhibit certain enzymes , which could potentially lead to alterations in cellular functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents for stability .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, pyrazole derivatives are known to exhibit tautomerism, which can affect their reactivity and interaction with biomolecules . This compound may interact with enzymes involved in oxidative phosphorylation and energy metabolism, potentially inhibiting or modifying their activity . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and function.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the oxidative phosphorylation process, which is crucial for ATP production in cells . This compound may also impact calcium uptake and energy-dependent processes within the cell, leading to alterations in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in critical biochemical pathways. Additionally, the compound’s ability to exhibit tautomerism may influence its binding affinity and specificity for different biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature but should be stored away from strong oxidizing agents and acids to prevent degradation . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, particularly in processes related to energy metabolism and oxidative phosphorylation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic processes. At higher doses, it can become toxic, leading to adverse effects such as inhibition of critical enzymes and disruption of cellular metabolism . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter the levels of metabolites within the cell . For example, its interaction with enzymes involved in oxidative phosphorylation can lead to changes in ATP production and energy metabolism, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in organic solvents and poor solubility in water also affect its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For instance, its presence in the mitochondria can impact oxidative phosphorylation and energy metabolism.

properties

IUPAC Name

4-bromo-3-methyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZRKPLGDMBWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673670
Record name 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215295-87-6
Record name 4-Bromo-3-methyl-1-(1-methylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.